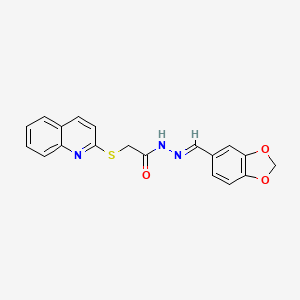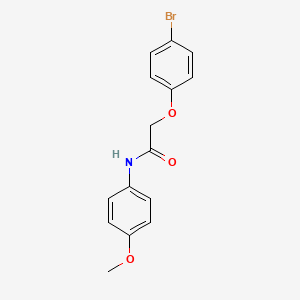![molecular formula C21H29N5O B5542438 1-methyl-4-(4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)piperazine](/img/structure/B5542438.png)
1-methyl-4-(4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step chemical reactions, including cyclo condensations and Mannich reactions. For instance, a synthesis method for piperazine derivatives involves cyclo condensation of diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate using SO4²⁻/Y2O3 as a catalyst in ethanol, which is then characterized by IR, 1H and 13C NMR, and mass spectral studies (Rajkumar et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds can be elucidated using various analytical techniques, including IR, NMR (1H, 13C), and mass spectrometry. These techniques help in determining the arrangement of atoms within the molecule and the nature of chemical bonds, contributing to the understanding of the compound's chemical behavior (Boddu et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives can include nucleophilic additions and cycloadditions, leading to various biological activities. The reactivity of these compounds can be influenced by the presence of substituents on the piperazine ring, affecting their potential as therapeutic agents (Guna et al., 2009).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as melting point, solubility, and crystal structure, can be determined through synthesis and characterization studies. These properties are crucial for understanding the compound's stability and suitability for formulation into pharmaceutical products (Kumar et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are central to the development of piperazine derivatives as therapeutic agents. Studies involving the evaluation of anti-inflammatory and other biological activities provide insights into the compound's potential uses (Ahmed et al., 2017).
Applications De Recherche Scientifique
Synthesis and Characterization :
- A study by Rajkumar, Kamaraj, and Krishnasamy (2014) described the synthesis of piperazine derivatives, including structures similar to the compound . They focused on a synthesis process using a four-component cyclo condensation method, providing insights into the molecular structure through spectral studies (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Pharmaceutical Applications :
- A publication by Gan, Fang, and Zhou (2010) detailed the design and synthesis of azole-containing piperazine derivatives, which showed significant antibacterial and antifungal activities in vitro, suggesting potential applications in antimicrobial therapies (Gan, Fang, & Zhou, 2010).
- Boddu et al. (2018) explored the synthesis of N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d] imidazol-1-yl) acetamides, which demonstrated potential as anticancer agents against various human cancer cell lines (Boddu et al., 2018).
Biological and Chemical Properties :
- Research by Perregaard et al. (1992) investigated piperidine and piperazine derivatives for their potential as central acting dopamine D-2 and serotonin 5-HT2 antagonists, which could be relevant for neuropharmacological applications (Perregaard et al., 1992).
- Patel, Karkhanis, and Patel (2019) studied the anti-inflammatory properties of some piperazine derivatives, potentially indicating applications in the treatment of inflammation-related conditions (Patel, Karkhanis, & Patel, 2019).
Propriétés
IUPAC Name |
[4-(1-methylimidazol-2-yl)piperidin-1-yl]-[4-(4-methylpiperazin-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-23-13-15-25(16-14-23)19-5-3-18(4-6-19)21(27)26-10-7-17(8-11-26)20-22-9-12-24(20)2/h3-6,9,12,17H,7-8,10-11,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPLYIQYLZSNOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)C4=NC=CN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-(4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-fluoro-2-methyl-4-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5542356.png)
![3-methyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542357.png)

![4-{[(2-pyridinylthio)acetyl]amino}benzamide](/img/structure/B5542382.png)

![N,N-dimethyl-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5542394.png)
![1-acetyl-4-[2-fluoro-4-(trifluoromethyl)benzyl]-1,4-diazepan-6-ol](/img/structure/B5542402.png)
![6-bromo-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5542411.png)
![(1R*,3S*)-7-(3-allyl-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5542418.png)

![N,N-dimethyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5542434.png)
![1'-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5542440.png)
![2-{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5542442.png)
